

An In-depth Technical Guide to the NMR Spectral Data of 4-Acetylbenzaldehyde

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Compound of Interest

Compound Name: 4-Acetylbenzaldehyde

Cat. No.: B1276866

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This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for **4-Acetylbenzaldehyde**, tailored for researchers, scientists, and professionals in drug development. It includes detailed spectral data, experimental protocols for data acquisition, and a logical visualization of spectral assignments.

Data Presentation: NMR Spectral Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for **4-Acetylbenzaldehyde**, compiled from various sources. The data were typically acquired in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectral Data for **4-Acetylbenzaldehyde**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
10.14	Singlet	1H	-	Aldehyde Proton (-CHO)
8.06	Doublet	2H	8.4	Aromatic Protons (ortho to -CHO)
7.98	Doublet	2H	8.4	Aromatic Protons (ortho to -COCH ₃)
2.67	Singlet	3H	-	Acetyl Protons (-COCH ₃)

Note: The aromatic protons, though chemically distinct, may appear as overlapping signals or a multiplet in some spectra.[\[1\]](#)

Table 2: ¹³C NMR Spectral Data for **4-Acetylbenzaldehyde**

Chemical Shift (δ , ppm)	Assignment
197.4	Acetyl Carbonyl Carbon (-COCH ₃)
191.7	Aldehyde Carbonyl Carbon (-CHO)
141.2	Aromatic Carbon (para to -CHO)
139.0	Aromatic Carbon (para to -COCH ₃)
129.8	Aromatic Carbons (ortho to -CHO)
128.8	Aromatic Carbons (ortho to -COCH ₃)
27.0	Acetyl Methyl Carbon (-COCH ₃)

Note: Assignments are based on computational predictions and experimental data.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for obtaining ^1H and ^{13}C NMR spectra of a compound like **4-Acetylbenzaldehyde**.

Sample Preparation

- **Sample Weighing:** Accurately weigh between 10-50 mg of **4-Acetylbenzaldehyde** for ^1H NMR and 20-50 mg for ^{13}C NMR.[\[3\]](#)[\[4\]](#)
- **Solvent Selection:** Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl_3) is a common choice for nonpolar organic compounds like **4-Acetylbenzaldehyde**.[\[3\]](#)[\[4\]](#)
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[\[4\]](#)[\[5\]](#) Gentle vortexing or sonication can aid dissolution.
- **Transfer to NMR Tube:** Using a Pasteur pipette with a glass wool plug to filter out any particulate matter, carefully transfer the solution into a high-quality 5 mm NMR tube.[\[5\]](#) The final liquid depth should be around 4-6 cm.[\[3\]](#)[\[5\]](#)
- **Cleaning and Capping:** Wipe the outside of the NMR tube with a lint-free tissue and cap it securely to prevent solvent evaporation and contamination.[\[4\]](#)

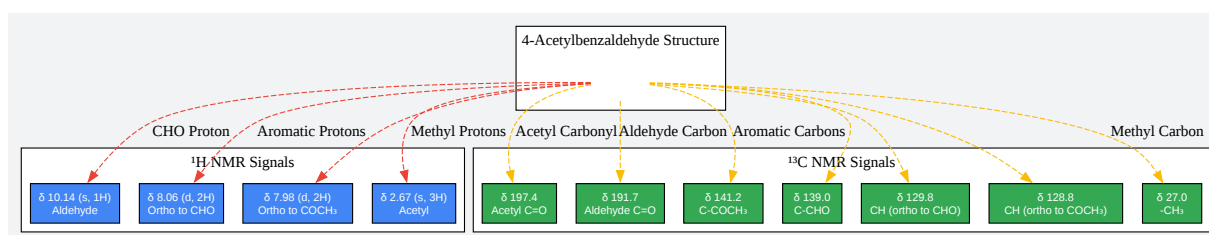
NMR Spectrometer Operation

- **Instrument Setup:** The specific operational details will vary depending on the spectrometer manufacturer and software. Standard procedures are generally followed.
- **Locking:** The spectrometer's magnetic field is stabilized by "locking" onto the deuterium signal of the solvent.[\[4\]](#)[\[6\]](#)
- **Shimming:** The homogeneity of the magnetic field is optimized through a process called shimming. This can be done manually or automatically to achieve sharp, well-resolved peaks.[\[4\]](#)[\[6\]](#)

- **Tuning and Matching:** The NMR probe is tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C) to ensure efficient signal detection.[4][7]
- **Acquisition:** Set the appropriate experimental parameters, such as the number of scans, spectral width, and relaxation delay. For ^1H NMR, a small number of scans is often sufficient, while ^{13}C NMR requires more scans due to the lower natural abundance of the ^{13}C isotope. [4][7] Initiate data acquisition.
- **Data Processing:** After acquisition, the raw data (Free Induction Decay or FID) is Fourier transformed to generate the familiar frequency-domain NMR spectrum. This is followed by phasing, baseline correction, and referencing the spectrum to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm for ^1H NMR).[3]

Mandatory Visualization

The following diagram illustrates the logical relationship between the chemical structure of **4-Acetylbenzaldehyde** and its characteristic ^1H and ^{13}C NMR chemical shifts.



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Caption: Correlation of **4-Acetylbenzaldehyde** structure with its NMR signals.

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